![molecular formula C12H24O2Si B14313242 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal CAS No. 113729-80-9](/img/structure/B14313242.png)
5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyl(dimethyl)silyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the aldehyde functionality .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran for deprotection of the silyl ether.
Major Products Formed
Oxidation: 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentanoic acid.
Reduction: 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentan-1-ol.
Substitution: Various silyl ether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal involves its reactivity as an aldehyde and the stability provided by the silyl ether group. The tert-butyl(dimethyl)silyl group protects the hydroxyl functionality, allowing selective reactions at the aldehyde group. The compound can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{[tert-Butyl(dimethyl)silyl]oxy}methyl-2-furanone
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 5-{[tert-Butyl(dimethyl)silyl]oxy}methyl-3-ethylidenedihydro-2(3H)-furanone
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal is unique due to its combination of an aldehyde group and a silyl ether protecting group. This combination allows for selective reactions and provides stability during synthetic transformations. The steric hindrance from the tert-butyl(dimethyl)silyl group also influences the compound’s reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
113729-80-9 |
|---|---|
Formule moléculaire |
C12H24O2Si |
Poids moléculaire |
228.40 g/mol |
Nom IUPAC |
5-[tert-butyl(dimethyl)silyl]oxy-3-methylpent-2-enal |
InChI |
InChI=1S/C12H24O2Si/c1-11(7-9-13)8-10-14-15(5,6)12(2,3)4/h7,9H,8,10H2,1-6H3 |
Clé InChI |
OLQKCFOOZMWZGT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=O)CCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


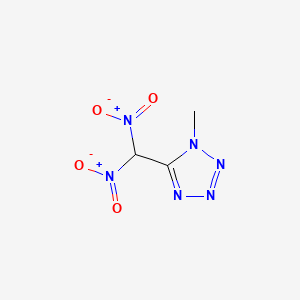

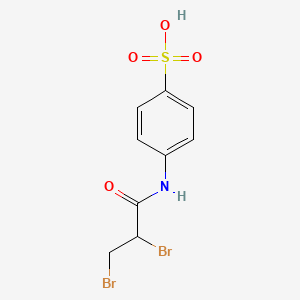
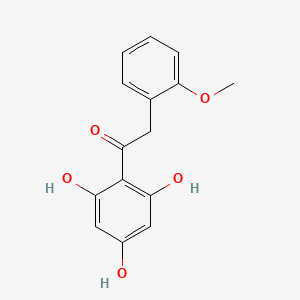

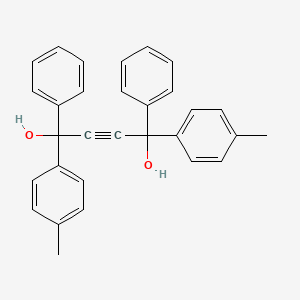

![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)
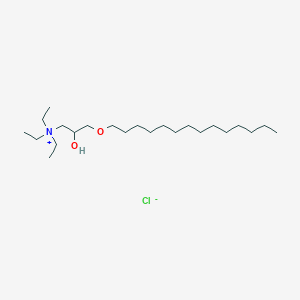
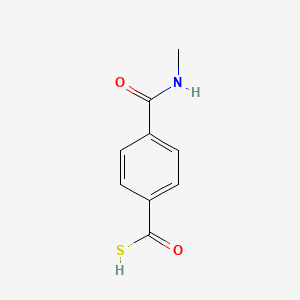
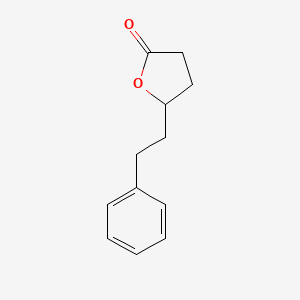
![N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14313215.png)
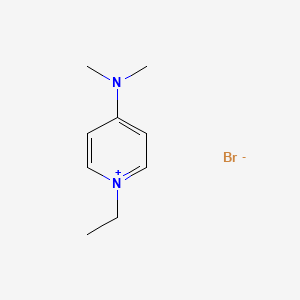
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
